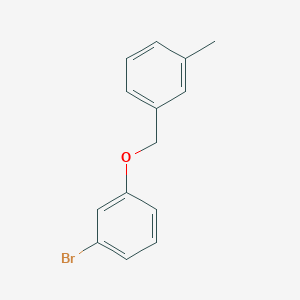

1-Bromo-3-((3-methylbenzyl)oxy)benzene

Description

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride is a structurally complex compound featuring a sulfonyl group linked to a 4-fluorophenyl ring, a furan heterocycle, and an ethylamine backbone in hydrochloride salt form. This molecule belongs to the class of 5-membered heterocyclic compounds, as indicated by its inclusion in a catalogue of such structures .

Properties

IUPAC Name |

1-bromo-3-[(3-methylphenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXWSKVQIIQRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-((3-methylbenzyl)oxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by etherification. One common method involves the bromination of 3-hydroxybenzyl alcohol to form 3-bromobenzyl alcohol, which is then reacted with 3-methylbenzyl chloride in the presence of a base to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-((3-methylbenzyl)oxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Products include azides, thiols, and other substituted derivatives.

Oxidation: Products include quinones and other oxidized compounds.

Reduction: Products include hydrogenated derivatives.

Scientific Research Applications

1-Bromo-3-((3-methylbenzyl)oxy)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-Bromo-3-((3-methylbenzyl)oxy)benzene involves its interaction with various molecular targets through its bromine and ether functionalities. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ether linkage can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

- The target compound lacks the thiazole-hydrazone scaffold, which is critical for the antifungal and anticancer activities observed in .

- The sulfonyl group in the target compound may enhance solubility or alter receptor binding compared to the nitro and chloro substituents in the thiazolyl analogs .

Thiadiazole-Based Anticancer Agents

describes Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine , which show potent activity against breast cancer (MCF-7) with IC50 values as low as 1.28 µg/mL.

Comparison :

- The target compound’s furan and sulfonyl groups differ from the thiophene and thiadiazole moieties in these analogs. Thiadiazoles are known for their electron-withdrawing properties, which may enhance DNA intercalation or enzyme inhibition, whereas the sulfonyl group in the target compound could influence metabolic stability .

Fluorophenyl Ethanamine Hydrochlorides

Several hydrochlorides with fluorophenyl-ethylamine backbones are documented:

- 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride (Molecular Weight: 210.08; CAS 874285-32-2) has a chloro-fluorophenyl substitution pattern but lacks heterocyclic elements like furan or sulfonyl groups .

- 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride (CAS 2225147-41-9) incorporates a bromophenyl group and a methylamine substituent, differing in both aromatic and amine functionalization compared to the target compound .

Structural and Functional Implications :

- The sulfonyl group in the target compound may confer higher polarity, affecting pharmacokinetic properties such as blood-brain barrier penetration .

Biased Agonism and Receptor Targeting

and discuss phenylalkylamine derivatives and trifluoromethoxy-substituted ethanamines, which are designed for receptor-targeted applications (e.g., serotonin or dopamine receptors). For example:

Contrasts :

- The target compound’s furan and sulfonyl groups distinguish it from these primarily aryl-alkylamine-based structures.

- Receptor selectivity is likely divergent due to the absence of methoxy or trifluoromethoxy groups in the target compound .

Biological Activity

1-Bromo-3-((3-methylbenzyl)oxy)benzene is a brominated aromatic compound with potential biological activities. Its structure, featuring a bromine atom and an ether linkage, suggests various interactions with biological systems, making it a candidate for medicinal chemistry and pharmacological studies.

The compound's molecular formula is CHBrO, with a molecular weight of approximately 227.1 g/mol. The presence of the bromine atom at the 1-position and the ether group at the 3-position provides unique reactivity characteristics that can influence its biological activity.

The biological activity of 1-Bromo-3-((3-methylbenzyl)oxy)benzene may involve several mechanisms:

- Enzyme Interaction : The compound can interact with various enzymes due to its structural features, potentially acting as an inhibitor or modulator.

- Receptor Binding : The ether linkage may facilitate binding to specific receptors, influencing cellular signaling pathways.

- Radical Formation : Under certain conditions, the compound may generate reactive radicals that can affect cellular components.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of brominated benzene compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to 1-Bromo-3-((3-methylbenzyl)oxy)benzene have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections.

Cytotoxicity

In vitro studies are essential for assessing the cytotoxic effects of such compounds. Research indicates that certain derivatives do not exhibit significant toxicity against human cell lines, making them promising candidates for further development as safe therapeutic agents.

Case Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial activity of several brominated benzene derivatives against standard bacterial strains. The results indicated that compounds with similar structures to 1-Bromo-3-((3-methylbenzyl)oxy)benzene exhibited Minimum Inhibitory Concentrations (MICs) in the range of 20–50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a moderate level of antibacterial activity conducive for further exploration in drug development.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-Bromo-3-((3-methylbenzyl)oxy)benzene | 30 | Staphylococcus aureus |

| Similar Compound A | 25 | E. coli |

| Similar Compound B | 40 | Bacillus subtilis |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted on human Vero cells to evaluate the safety profile of related compounds. The findings revealed that while some derivatives showed cytotoxic effects at higher concentrations, others remained non-toxic at therapeutic doses, indicating a favorable safety margin for potential clinical use.

| Compound | IC (µM) | Toxicity Level |

|---|---|---|

| 1-Bromo-3-((3-methylbenzyl)oxy)benzene | >100 | Non-toxic |

| Compound C | 75 | Moderate |

| Compound D | 50 | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.